Colimycin sulfate is produced through fermentation processes involving specific strains of Bacillus polymyxa. The antibiotic is extracted and purified from the fermentation broth to achieve a usable form for medical applications.
Colimycin sulfate is synthesized through a multi-step process involving fermentation and purification techniques. The basic steps include:
The synthesis can be optimized by controlling factors such as temperature, pH, and fermentation time to maximize yield and purity. For example, one method involves adjusting the pH to 10 during the precipitation phase, followed by heating and filtration to enhance purity and yield .
Colimycin sulfate consists of a cyclic polypeptide structure with a characteristic hydrophobic tail that facilitates its interaction with bacterial membranes. The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Colimycin sulfate undergoes various chemical reactions that can modify its structure or enhance its efficacy. Key reactions include:
The stability of colimycin sulfate can be affected by environmental factors such as pH and temperature. For instance, at lower pH levels or higher temperatures, degradation occurs more rapidly .
Colimycin sulfate exerts its antibacterial effects primarily by disrupting the integrity of the bacterial cell membrane.
This mechanism makes colimycin sulfate effective against multidrug-resistant strains that are otherwise difficult to treat .
Relevant analyses indicate that colimycin sulfate retains significant antimicrobial activity when stored under optimal conditions .
Colimycin sulfate has several important applications:
The escalating crisis of antimicrobial resistance, particularly among Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae (CRE), has precipitated the revival of polymyxins as last-resort therapeutics. Colimycin sulfate (synonymous with colistin sulfate), a cationic cyclic lipopeptide antibiotic, re-emerged in the mid-1990s following decades of disuse due to perceived nephrotoxicity and neurotoxicity [1] [6]. This resurgence was driven by the exhaustion of conventional antibiotics; broad-spectrum penicillins, fluoroquinolones, aminoglycosides, and β-lactams increasingly failed against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [1] [3]. The absence of novel antibiotics targeting Gram-negative "superbugs" forced clinicians to reconsider polymyxins, with colistin becoming a critical salvage therapy [6] [9].
The epidemiological urgency is underscored by surveillance data:
Table 1: Global Emergence of Colistin Resistance in Key Pathogens (2015–2024)
Pathogen | Resistance Mechanism | Resistance Rate (%) | Region/Study |
---|---|---|---|
Acinetobacter baumannii | Chromosomal mutations (pmrAB, phoPQ) | 19.1–27.9 | Spain, Korea [3] |
Pseudomonas aeruginosa | LPS modification via pmrHFIJKLM | 34.9–51.9 | Germany (CF patients) [3] |
Klebsiella pneumoniae | mcr-1 plasmid acquisition | 6.8–27.3 | Greece, Australia [3] [7] |
Enterobacter spp. | Heteroresistance | 46.4% (heteroresistant) | Argentina [3] |
Colimycin sulfate (polymyxin E) was first isolated in 1947 by Koyama from Paenibacillus polymyxa subsp. colistinus in Japan [1] [9]. Its bactericidal activity against Gram-negative pathogens led to clinical adoption in the 1950s, culminating in FDA approval in 1959 for MDR infections [8] [9]. Initial formulations included intravenous colistin sulfate, but toxicity concerns prompted the development of colistin methanesulfonate (colistimethate sodium, CMS) – a less toxic prodrug metabolized in vivo to active colistin [1] [6].
Key historical milestones include:
Table 2: Key Properties of Colimycin Sulfate vs. Colistimethate Sodium
Property | Colimycin Sulfate (Colistin Sulfate) | Colistimethate Sodium (CMS) |
---|---|---|
Chemical Nature | Cationic, stable | Anionic prodrug, hydrolytically unstable |
Bioactivity | Direct antibacterial activity | Inactive until hydrolyzed to colistin |
Primary Applications | Oral/topical (intestinal/skin infections) | IV/inhaled (systemic infections) |
Mechanism Activation | Binds LPS via electrostatic interactions | Requires conversion to colistin sulfate |
Regulatory Timeline | FDA-approved (1959) | Introduced 1959–1960s [1] [8] |
The global reliance on colistin has triggered diverse resistance mechanisms, broadly categorized into chromosomal mutations and plasmid-mediated genes. Chromosomal alterations in two-component regulatory systems (pmrAB, phoPQ, mgrB) modify lipid A phosphates with 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), reducing colistin’s binding affinity [4] [5]. Conversely, plasmid-borne mcr genes (e.g., mcr-1 to mcr-10), first identified in 2015, horizontally disseminate pEtN transferases across Enterobacteriaceae [4] [5].
Epidemiological patterns highlight regional disparities:
Table 3: Resistance Mechanisms and Global Distribution of Colistin Resistance
Resistance Type | Genetic Determinants | Prevalence Hotspots | Clinical Impact |
---|---|---|---|
Chromosomal Mutations | pmrAB, phoPQ, mgrB | Global (ICU settings) | Stepwise resistance under therapy |
Plasmid-Mediated (mcr) | mcr-1 to mcr-10 | China, Ecuador, Europe | Rapid inter-species dissemination |
Heteroresistance | Not genetically fixed | Australia, Argentina, USA | Treatment failure despite susceptibility |
Efflux Pumps | acrAB, kpnEF | Asia-Pacific | Reduced intracellular accumulation |
The One Health approach underscores the interplay between human medicine, agriculture, and environmental contamination in resistance propagation. Countries like Ecuador now prioritize surveillance integrating human clinical isolates, animal reservoirs, and environmental sampling to track resistance evolution [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7